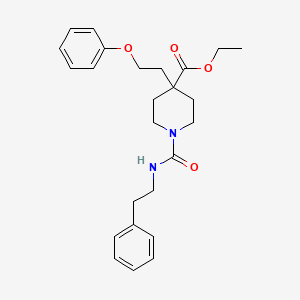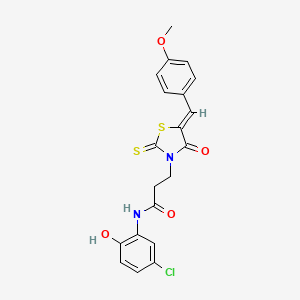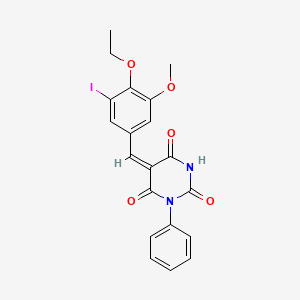![molecular formula C14H20FN3OS B6097151 1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B6097151.png)
1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of 2-fluoroaniline with 3-(morpholin-4-yl)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process.
化学反应分析
Types of Reactions
1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biology: The compound is used in studies related to cell signaling pathways and protein interactions.
Industry: It is explored for its potential use in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea involves its interaction with specific molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
- 1-(2-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
- 1-(2-Bromophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
- 1-(2-Methylphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
Uniqueness
1-(2-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity towards its molecular targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OS/c15-12-4-1-2-5-13(12)17-14(20)16-6-3-7-18-8-10-19-11-9-18/h1-2,4-5H,3,6-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKFTDUUXJQEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B6097072.png)

![2,3,4-pentanetrione 3-({4-[(trifluoromethyl)thio]phenyl}hydrazone)](/img/structure/B6097085.png)
![1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6097088.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6097115.png)
![4-fluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6097120.png)
![N-benzyl-2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B6097133.png)
![1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine](/img/structure/B6097137.png)

![N-(3,3-diphenylpropyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6097144.png)
![1-{2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6097152.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6097155.png)
![2-{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6097166.png)

